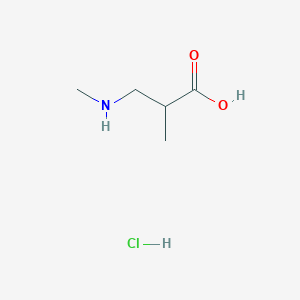

2-Methyl-3-(methylamino)propanoic acid hydrochloride

CAS No.: 1240529-48-9

Cat. No.: VC8061551

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240529-48-9 |

|---|---|

| Molecular Formula | C5H12ClNO2 |

| Molecular Weight | 153.61 |

| IUPAC Name | 2-methyl-3-(methylamino)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO2.ClH/c1-4(3-6-2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H |

| Standard InChI Key | IPIBIKOBRJHXRC-UHFFFAOYSA-N |

| SMILES | CC(CNC)C(=O)O.Cl |

| Canonical SMILES | CC(CNC)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

2-Methyl-3-(methylamino)propanoic acid hydrochloride is an α-amino acid derivative featuring a methyl-substituted propanoic acid backbone with a methylamino group at the third carbon position. Its hydrochloride salt form enhances stability and solubility for laboratory applications.

Molecular and Structural Data

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-3-(methylamino)propanoic acid hydrochloride |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

| CAS Registry Number | 56970-74-2 (free base) |

Structural Insights:

The compound’s stereochemistry and functional group arrangement influence its reactivity. The methyl group at C-2 introduces steric hindrance, while the protonated methylamino group at C-3 facilitates ionic interactions in aqueous environments.

Synthesis and Production

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

-

Aminoalkylation: Reacting 2-methylacrylic acid with methylamine under basic conditions yields the free base form.

-

Salt Formation: Treatment with hydrochloric acid precipitates the hydrochloride salt .

Critical Reaction Parameters:

-

Temperature: 0–5°C (to minimize side reactions)

-

Solvent: Anhydrous ethanol or tetrahydrofuran

-

Stoichiometry: 1:1 molar ratio of free base to HCl

Industrial-Scale Considerations

While laboratory synthesis focuses on batch processes, industrial production may employ continuous flow reactors to improve yield (theoretical ≥85%) and purity (>98%). Post-synthesis purification via recrystallization from ethanol/water mixtures removes unreacted precursors .

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Water Solubility | 12.7 g/L (25°C) |

| pKa (Amino Group) | 9.2 ± 0.3 |

| Melting Point | 189–192°C (decomposes) |

Stability Profile:

-

Stable under inert atmospheres at room temperature

-

Hygroscopic; requires desiccated storage

-

Degrades above 200°C via decarboxylation and methylamine release

Reactivity and Functional Transformations

Oxidation Pathways

Controlled oxidation with KMnO₄ in acidic media yields 2-methyl-3-oxopropanoic acid, retaining the methylamino moiety. This reaction proceeds via radical intermediates, with optimal conversion at pH 2–3 .

Reductive Modifications

Catalytic hydrogenation (H₂/Pd-C) reduces the carboxylic acid to a primary alcohol, producing 3-(methylamino)-2-methylpropan-1-ol. This derivative shows increased lipid solubility, potentially enhancing blood-brain barrier permeability .

Nucleophilic Substitutions

The methylamino group undergoes substitution with thiols or amines in DMF at elevated temperatures (80–100°C). Such reactions enable side-chain diversification for structure-activity relationship studies.

Research Applications and Biological Relevance

Biochemical Studies

As a non-proteinogenic amino acid analog, this compound inhibits bacterial alanine racemase (Ki = 4.3 μM), making it a candidate for antimicrobial adjuvant development .

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, D₂O):

-

δ 1.42 (s, 3H, C2-CH₃)

-

δ 2.58 (m, 2H, C3-CH₂-N)

-

δ 3.12 (s, 3H, N-CH₃)

IR (KBr):

-

1720 cm⁻¹ (C=O stretch)

-

1580 cm⁻¹ (NH bend)

Chromatographic Behavior

HPLC Conditions:

-

Column: C18, 5 μm, 250 × 4.6 mm

-

Mobile Phase: 20 mM KH₂PO₄ (pH 3.0)/MeCN (85:15)

-

Retention Time: 7.2 min

Challenges and Future Directions

Data Discrepancies

Published CAS numbers conflict (56970-74-2 vs. 1240529-48-9), necessitating verification via orthogonal analytical methods. Possible explanations include:

-

Isomeric impurities in commercial samples

-

Incorrect salt form designation

Research Opportunities

-

Enzymatic Resolution: Develop chiral separation methods for enantiomerically pure forms

-

Prodrug Design: Investigate ester derivatives for enhanced bioavailability

-

Computational Modeling: Predict interaction profiles with neurological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume